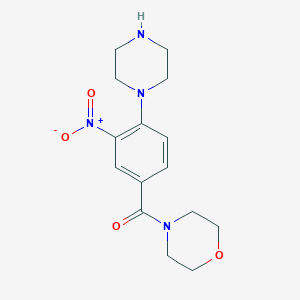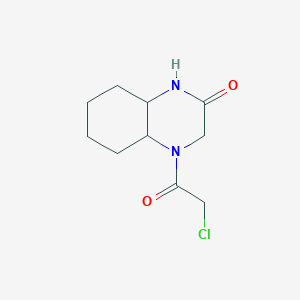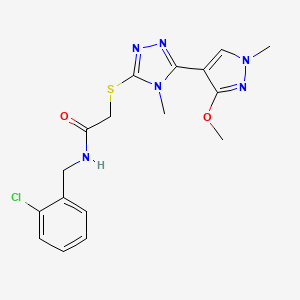
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as PFT-α, is a small molecule inhibitor of the p53 tumor suppressor pathway. It has been shown to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα acts as an inhibitor of the p53 pathway by binding to the transcriptional co-activator p300/CBP. This prevents the activation of p53-dependent genes, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα has been shown to have a variety of effects on cellular metabolism and signaling pathways. It has been reported to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. It has also been shown to inhibit the activity of several kinases, including AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα is its specificity for the p53 pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions. Additionally, its effects may be influenced by the presence of other signaling pathways and cellular stressors.
Orientations Futures
There are several potential avenues for future research on N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα. One area of interest is the development of more potent and selective inhibitors of the p53 pathway. Another area of focus is the identification of biomarkers that can predict response to N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα treatment in cancer patients. Finally, there is a need for further investigation of the molecular mechanisms underlying the effects of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα on cellular metabolism and signaling.
Méthodes De Synthèse
The synthesis of N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα involves several steps, including the preparation of the tetrahydrofuran-3-yl and diazepane-1-carboxamide moieties, followed by their coupling with the phenoxyethyl group. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamideα has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various types of tumors. It has also been investigated in other disease models, such as ischemia-reperfusion injury, where it has demonstrated neuroprotective effects.
Propriétés
IUPAC Name |
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(19-8-14-24-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-13-23-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXUYUAUYZODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)
![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)

![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)